N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14-11-17-12-15(9-10-20(17)23-14)13-22-21(24)19-8-4-6-16-5-2-3-7-18(16)19/h2-12,23H,13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBWGDOUOZIMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Methyl Group: The methyl group is introduced at the 2-position of the indole ring using methylation reactions, often employing methyl iodide and a base such as potassium carbonate.
Formation of the Naphthalene Carboxamide: The naphthalene ring system is introduced through a coupling reaction with naphthalene-1-carboxylic acid. This step typically involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen, alkyl, or other functional groups.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Role of Hydroxyl Groups: The presence of a 2-hydroxyl group on the naphthalene ring (e.g., 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide) correlates with enhanced antimycobacterial activity (MIC = 12 μM vs. M. tuberculosis) and low cytotoxicity (>70% viability in THP-1 cells) . In contrast, non-hydroxylated analogues like N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide exhibit lower potency (IC₅₀ = 59 μM) . The absence of a hydroxyl group in the target compound may reduce binding affinity to mycobacterial targets but could improve metabolic stability.
Alkoxy Chains: Propoxy and butoxy substituents (e.g., in N-(4-propoxyphenyl) derivatives) optimize lipophilicity and membrane permeability, contributing to high antimycobacterial activity .
Indole vs. Indole-containing derivatives (e.g., compounds in ) often exhibit enhanced interaction with aromatic residues in enzyme active sites, though cytotoxicity may increase depending on substitution patterns .
Physicochemical and SAR Trends
- Lipophilicity : A critical determinant of activity. Hydrophobic substituents (e.g., propoxy, butoxy) improve penetration into mycobacterial membranes but must balance with cytotoxicity thresholds .
- Positional Isomerism : Positional isomers of hydroxynaphthalenecarboxamides (e.g., 1-hydroxy vs. 2-hydroxy) show divergent activities. For example, 2-hydroxynaphthalene-1-carboxamides are more potent against M. tuberculosis, while 1-hydroxynaphthalene-2-carboxamides exhibit stronger effects against M. smegmatis .
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a naphthalene core substituted with an indole moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
Research has indicated that this compound exhibits several mechanisms that contribute to its biological activity:
- Kinase Inhibition : The compound has been identified as a potential kinase inhibitor, which is crucial in cancer therapy as many cancers are driven by aberrant kinase activity .
- Cell Cycle Arrest : Studies have shown that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by increased levels of Caspase 3/7 activities and senescence markers in treated cells .
- Antimicrobial Activity : Preliminary evaluations suggest that it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 0.25 | Induces apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 0.30 | G2/M phase arrest |
| A549 (Lung Cancer) | 0.35 | Inhibits cell proliferation |
These results indicate a promising profile for the compound as an anticancer agent.
Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested against a panel of human cancer cell lines. It demonstrated significant cytotoxicity with an IC50 range from nanomolar to low micromolar concentrations. Notably, it induced apoptosis through a caspase-dependent pathway and showed no significant DNA interaction, suggesting alternative mechanisms of action .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.22 µg/mL for S. aureus, indicating strong antibacterial activity . Further studies are needed to explore the specific pathways involved in its antimicrobial action.
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing and purifying N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the indole and naphthalene moieties via amide bond formation. Key steps include:
- Activation of the carboxylic acid (e.g., using thionyl chloride to generate naphthalene-1-carbonyl chloride).
- Nucleophilic substitution with the indole-derived amine under inert conditions (e.g., dry dichloromethane, 0–5°C).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer :
- Spectroscopic Techniques : -NMR for proton environments (e.g., methyl groups on indole at δ 2.4–2.6 ppm), -NMR for carbonyl confirmation (~168–170 ppm), and FT-IR for amide C=O stretches (~1640–1680 cm) .
- X-ray Crystallography : If single crystals are obtained, this provides definitive 3D structural confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this carboxamide in medicinal chemistry applications?
- Methodological Answer :
- Oxidation : The indole moiety can be oxidized with meta-chloroperbenzoic acid (mCPBA) to form indole-2,3-epoxides, useful for further derivatization .
- Substitution Reactions : Electrophilic aromatic substitution (e.g., bromination at the naphthalene ring) requires Lewis acid catalysts like FeBr, monitored by TLC (hexane/ethyl acetate 7:3) .
- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding naphthalene-1-carboxylic acid and indole derivatives .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Dose-Response Studies : Establish IC values across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
- Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., using AutoDock Vina) to identify key interactions with targets like serotonin receptors .
Q. What methodologies are employed to assess environmental persistence and biodegradation of naphthalene-derived carboxamides?
- Methodological Answer :
- OECD 301F Test : Aerobic biodegradation in activated sludge to measure half-life under environmental conditions .
- LC-MS/MS Quantification : Monitor degradation products (e.g., hydroxylated naphthalenes) in water/sediment systems .
- QSAR Modeling : Predict eco-toxicity endpoints using tools like ECOSAR to guide risk assessment .
Q. How can computational tools enhance experimental design for derivatives of this compound?
- Methodological Answer :
- Virtual Screening : Use Schrödinger Suite or MOE to prioritize derivatives with improved ADMET profiles .
- Retrosynthetic Analysis : Employ AI-based platforms (e.g., Chematica) to optimize synthetic routes for novel analogs .
- Crystal Structure Prediction : Tools like Mercury (CCDC) aid in analyzing packing motifs for solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
